N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide
Description
N-[3-(3,4-Dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide is a synthetic chromen-4-one derivative characterized by a fused benzopyranone core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 8, and a 2-methylpropanamide moiety at position 2. Its structure combines electron-rich aromatic systems (methoxy groups) with polar amide functionalities, making it a candidate for diverse biological and material science applications.
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-12(2)21(25)23-22-18(14-9-10-16(26-4)17(11-14)27-5)19(24)15-8-6-7-13(3)20(15)28-22/h6-12H,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXQXLGAVQVEQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C(C)C)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide, a compound belonging to the class of chromen-4-one derivatives, has been the subject of extensive research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a chromen-4-one core with a dimethoxyphenyl group and a propanamide moiety. Its molecular formula is with a molecular weight of 421.5 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anti-cancer properties.
- Receptor Modulation : The compound can modulate the activity of certain receptors, potentially affecting signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated significant growth inhibition in various cancer cell lines. For instance, it exhibited an IC50 value of approximately 15 µM against breast cancer cell lines .
- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Properties
Research indicates that the compound possesses anti-inflammatory properties:
- Cytokine Inhibition : It reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Animal Models : In vivo studies using murine models of inflammation showed reduced edema and inflammatory cell infiltration following treatment with the compound.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect | Study Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM in breast cancer cells | |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 secretion | |
| Apoptosis Induction | Activation of caspases |
Case Studies
- Breast Cancer Model : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, accompanied by increased apoptosis markers.
- Inflammation Model : In a murine model of paw edema induced by carrageenan, administration of the compound resulted in a significant reduction in swelling compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Chromen-4-One Derivatives
The chromen-4-one scaffold is a common motif in bioactive and optoelectronic compounds. Below is a comparative analysis with four chromenone-based analogs from recent studies (Scheme 1, ):
Key Observations :
- The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs with heterocyclic (e.g., diazaphosphinane in Compounds 2–4) or cyano-enamide substituents (Compound 1). This substitution likely enhances π-π stacking interactions in biological targets compared to sulfur-rich analogs .
- The amide group in the target compound introduces hydrogen-bonding capability absent in Compounds 2–4, which may improve solubility or receptor binding .
3,4-Dimethoxyphenyl-Substituted Analogs
Compounds bearing the 3,4-dimethoxyphenyl group exhibit distinct electronic and steric properties. Notable examples include:
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide linked to a 3,4-dimethoxyphenethylamine chain.
- Properties : Melting point = 90°C; characterized by NMR (Tables 1–2 in ).
- Comparison: Unlike the target compound, Rip-B lacks the chromenone core, reducing its conjugation length and optical activity. However, its 3,4-dimethoxyphenethyl moiety may confer similar metabolic stability in vivo.
[2-(3,4-Dimethoxyphenyl)ethyl]azanium derivatives
- Structure : A complex ammonium salt with dual 3,4-dimethoxyphenyl groups.
- Crystallography: Monoclinic (P21/c), Z = 4, with extensive hydrogen-bonding networks involving water molecules .
- Comparison: The target compound’s planar chromenone core contrasts with the tetrahedral ammonium center in this analog, suggesting divergent solubility and crystallinity profiles.
Research Findings and Implications
Structural Advantages of the Target Compound
- Steric Considerations: The 8-methyl group may hinder rotation of the chromenone ring, improving binding specificity in enzyme pockets compared to bulkier analogs like Compound 4 .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step approach involving chromene ring formation and subsequent functionalization is recommended. For example, oxime intermediates (e.g., [2-hydroxyimino-3-(4-hydroxyphenyl)]propionic acid) can be synthesized via hydroxylamine·HCl treatment under alkaline conditions (pH 8–9) at 60°C for 1–3 hours, followed by methylation using methyl iodide and DBU in DMF . Bromination of intermediates (e.g., using Br₂ in dichloromethane) may introduce halogens for further derivatization. Reaction optimization should focus on temperature control (e.g., 4°C for methylation), solvent selection (ether/petroleum ether for recrystallization), and purification via silica gel chromatography .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,4-positions on phenyl, methyl groups on chromene and propanamide).
- X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects (e.g., bond angles in the chromen-4-one core, as seen in related structures ).
- HPLC-MS : Ensure purity (>95%) and detect byproducts from incomplete methylation or bromination .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Screen cytotoxicity using standardized cancer cell lines (e.g., MCF-7, A549) cultured in RPMI with 10% FBS. Conduct dose-response assays (e.g., 1–100 µM) over 48–72 hours, with IC₅₀ determination via MTT or resazurin reduction. Include positive controls (e.g., doxorubicin) and validate results across triplicate experiments to account for inter-assay variability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?
- Methodological Answer : Systematically modify substituents and evaluate impacts:
- Phenyl ring : Replace 3,4-dimethoxy groups with halogenated (e.g., Br, Cl) or nitro groups to enhance lipophilicity or target-specific interactions.
- Chromene core : Introduce electron-withdrawing groups (e.g., CF₃) at the 8-methyl position to modulate electron density and metabolic stability.
- Propanamide chain : Explore branched alkyl variants (e.g., tert-butyl) to sterically hinder enzymatic degradation. Use molecular docking (e.g., AutoDock Vina) to prioritize modifications based on predicted binding affinities to targets like kinases or tubulin .
Q. What computational approaches resolve contradictions in biological data (e.g., variable IC₅₀ across cell lines)?
- Methodological Answer :
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to assess redox activity or reactive oxygen species (ROS) generation potential, which may explain cell-type-specific toxicity .
- Molecular dynamics simulations : Model compound-membrane interactions to evaluate permeability differences (e.g., in glioblastoma vs. melanoma lines).
- Pathway enrichment analysis : Integrate transcriptomic data (RNA-seq) from sensitive vs. resistant cell lines to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
Q. How can crystallographic data inform formulation strategies for improved bioavailability?
- Methodological Answer : Analyze crystal packing motifs (e.g., π-π stacking, hydrogen bonds) to predict solubility. For example, if the chromene core forms tight stacks (as in methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoate derivatives ), consider co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) to disrupt intermolecular interactions and enhance dissolution .
Notes on Evidence Utilization
- Synthesis protocols and cytotoxicity data are derived from peer-reviewed journals (e.g., Molecules , Acta Crystallographica ).
- Computational methods are supported by PhD theses and structure-activity studies .
- Commercial sources (e.g., BenchChem) are excluded per reliability guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
